molecular formula C13H13NO2 B2770912 6-(Benzyloxy)-5-methylpyridin-3-OL CAS No. 1881290-99-8

6-(Benzyloxy)-5-methylpyridin-3-OL

Cat. No. B2770912
CAS RN: 1881290-99-8
M. Wt: 215.252
InChI Key: IAYIIEZESAGNKL-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methylpyridin-3-OL is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C14H15NO2.

Scientific Research Applications

1. Medicinal Chemistry Applications

The development of 5-lipoxygenase-activating protein (FLAP) inhibitors for treating asthma highlights the medicinal chemistry applications of related compounds. One such compound, described by Stock et al. (2011), demonstrates significant potency and extended pharmacodynamic effects in rodent models, indicating potential for asthma management. The compound underwent phase 1 clinical trials, showcasing the relevance of these chemical structures in drug development (Stock et al., 2011).

2. Organic Synthesis and Chemical Reactivity

Kevin W. C. Poon and G. Dudley (2006) explored the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt, demonstrating the utility of related compounds in organic synthesis. This method allows for the efficient conversion of alcohols into benzyl ethers, showcasing the versatility of pyridine derivatives in chemical transformations (Poon & Dudley, 2006).

3. Pharmacology and Drug Development

The structural and solution chemistry of dinuclear gold(III) compounds with bipyridyl ligands, as investigated by Casini et al. (2006), highlights the potential of pyridine derivatives in developing anticancer agents. These compounds exhibit moderate to high antiproliferative properties against human ovarian carcinoma cells, suggesting their utility in cancer therapy (Casini et al., 2006).

4. Antifungal Activity

U. Nimbalkar et al. (2016) synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones with promising antifungal activity against several pathogenic fungal strains. This research underscores the potential of 6-(benzyloxy)-5-methylpyridin-3-OL derivatives as scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).

properties

IUPAC Name

5-methyl-6-phenylmethoxypyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-7-12(15)8-14-13(10)16-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYIIEZESAGNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-5-methylpyridin-3-OL

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